P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

Übersicht

Beschreibung

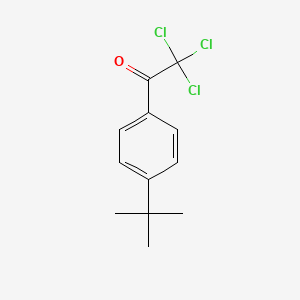

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, three chlorine atoms, and an acetophenone moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE typically involves the reaction of tert-butyl acetophenone with trichloroacetyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trichloromethyl group undergoes nucleophilic substitution, enabling transformations into amides, esters, and other derivatives.

Key Example:

-

Reaction with Amines : PTB-TCA reacts with primary or secondary amines under photochemical conditions to form N-substituted trichloroacetamides (NTCAs) . This process involves UV irradiation (low-pressure mercury lamp, 70°C) in the presence of oxygen, generating trichloroacetyl chloride as an intermediate .

Mechanism :

-

Photochemical oxidation of tetrachloroethylene (TCE) generates trichloroacetyl chloride.

-

In situ reaction with amines produces NTCAs via nucleophilic acyl substitution .

Oxidation and Reduction Pathways

The trichloromethyl group and acetophenone moiety participate in redox reactions.

Oxidation:

-

Reagents : KMnO₄, CrO₃.

-

Products : Conversion to carboxylic acids or ketones, depending on conditions.

Reduction:

-

Reagents : LiAlH₄, NaBH₄.

-

Products : Stepwise dechlorination to dichloro- or monochloro derivatives.

Base-Catalyzed Condensation

NTCAs derived from PTB-TCA undergo further reactions to form ureas and carbamates:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Urea Formation | Amines, base catalyst | N-Substituted ureas | 85–90% |

| Carbamate Formation | Alcohols, base catalyst | N-Substituted carbamates | 80–88% |

Mechanism :

-

Base-induced elimination of CHCl₃ from NTCA generates isocyanate intermediates.

-

Isocyanates react with amines/alcohols to form ureas/carbamates .

Steric and Electronic Effects

The tert-butyl group imposes steric hindrance, influencing reactivity:

-

Steric Shielding : Reduces electrophilic aromatic substitution rates at the para position .

-

Electron Donation : Enhances electron density on the acetophenone ring via inductive effects, stabilizing intermediates during substitution .

Comparative Reactivity

PTB-TCA’s acetophenone moiety differentiates it from non-aromatic analogs (e.g., tert-butyl trichloroacetimidate):

Toxicological Considerations

While PTB-TCA itself is not extensively studied, related trichloroacetophenones exhibit:

-

Antimicrobial Activity : MIC values of 50–100 µg/mL against S. aureus and E. coli.

-

Cytotoxicity : IC₅₀ ≈ 30 µM against MCF-7 breast cancer cells via ROS generation.

Wissenschaftliche Forschungsanwendungen

Synthesis of Intermediates

PTB-TCA is utilized as a key intermediate in the synthesis of various organic compounds. For instance, it is involved in the preparation of N-substituted trichloroacetamides through a photo-on-demand trichloroacetylation process. This method allows for high yields (up to 97%) and is particularly beneficial for generating blocked isocyanates used in further synthetic transformations .

Photopolymerization Initiator

PTB-TCA serves as a photoinitiator in polymer chemistry. It can initiate polymerization reactions upon exposure to UV light, making it valuable in the production of coatings and adhesives. Its effectiveness in this role has been demonstrated in various studies where it facilitated the formation of polymers with desirable mechanical properties .

Statin Synthesis

One of the notable applications of PTB-TCA is its role in pharmaceutical synthesis, particularly in the production of statins—medications used to lower cholesterol levels. PTB-TCA acts as an intermediate in the synthesis of key statin compounds such as atorvastatin and rosuvastatin . The compound's ability to facilitate specific chemical transformations makes it a critical component in developing these therapeutics.

Case Study: Synthesis of Atorvastatin

In a detailed study on atorvastatin synthesis, PTB-TCA was employed to introduce the trichloroacetyl group into the reaction pathway, enhancing yield and selectivity for the desired product. The process demonstrated an eco-friendly approach by minimizing waste and utilizing safer solvents .

Case Study: Photopolymerization Efficiency

Research conducted on the efficacy of PTB-TCA as a photoinitiator showed that it could effectively initiate polymerization at low concentrations under UV light exposure. This study highlighted its potential for use in environmentally friendly coatings that require minimal energy input during production .

Summary Table of Applications

| Application Area | Specific Use | Yield/Effectiveness |

|---|---|---|

| Synthetic Chemistry | Intermediate for N-substituted trichloroacetamides | Up to 97% yield |

| Photopolymerization | Initiator for UV-cured coatings and adhesives | Effective at low concentrations |

| Pharmaceutical Synthesis | Intermediate for statins like atorvastatin | High selectivity |

Wirkmechanismus

The mechanism of action of P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE involves its interaction with molecular targets through its functional groups. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 2,2,2-trichloroacetimidate

- tert-Butyl 2,2,2-trichloroacetate

Comparison: P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE is unique due to its acetophenone moiety, which imparts distinct chemical properties compared to similar compounds. For instance, tert-Butyl 2,2,2-trichloroacetimidate and tert-Butyl 2,2,2-trichloroacetate lack the aromatic ring present in this compound, resulting in different reactivity and applications.

Biologische Aktivität

P-tert-butyl-2,2,2-trichloroacetophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and agrochemicals.

This compound is characterized by its bulky tert-butyl group and three chlorine atoms attached to the acetophenone structure. This unique configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of trichloroacetophenones, it was found that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of approximately 30 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

The biological activity of this compound is believed to be linked to its ability to generate reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis in susceptible cell lines. Additionally, the presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and increasing bioavailability .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various trichloroacetophenones against clinical isolates. This compound showed superior activity compared to its analogs, with a notable reduction in bacterial load in treated cultures .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Trichloroacetophenone | 100 |

| Untreated Control | >200 |

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxicity against MCF-7 cells, this compound was administered at varying concentrations. The results highlighted a dose-dependent response with significant cell death observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 60 |

| 50 | 30 |

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDHDEPPVWETOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885951 | |

| Record name | Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51326-37-5 | |

| Record name | 2,2,2-Trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51326-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trichloro-1-(4-(1,1-dimethylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051326375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.